molecular formula C19H16BrN3O2 B2503723 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide CAS No. 1797267-49-2

3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide

Cat. No.: B2503723
CAS No.: 1797267-49-2
M. Wt: 398.26
InChI Key: OOPBJMCYBLZTIW-UHFFFAOYSA-N
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Description

3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a 3-cyclopropyl-1,2,4-oxadiazole moiety via a methylene bridge. This structure combines two pharmaceutically relevant fragments, making it a compound of significant interest in medicinal chemistry and early-stage drug discovery research. The 1,2,4-oxadiazole ring is a privileged structure in drug design, valued for its role as a bioisostere for esters and amides, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . The incorporation of a cyclopropyl group on the oxadiazole ring and a bromine atom on the benzamide ring provides strategic points for chemical diversification and potential for optimizing binding interactions with biological targets. This compound is intended for research applications as a building block or intermediate in the synthesis of more complex molecules, or as a screening compound in biological assays. Its structural features are characteristic of molecules investigated for a range of therapeutic activities, given that 1,2,4-oxadiazole derivatives have been reported in scientific literature to exhibit a broad spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects . Researchers can utilize this reagent to explore structure-activity relationships (SAR), particularly in the development of inhibitors targeting various enzymes and receptors. The molecule is supplied for in vitro research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-15-6-3-5-14(10-15)19(24)21-16-7-2-1-4-13(16)11-17-22-18(23-25-17)12-8-9-12/h1-7,10,12H,8-9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPBJMCYBLZTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide can undergo various chemical reactions:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a bromine atom, a benzamide moiety, and an oxadiazole ring. The general synthetic route involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole is synthesized from amidoximes and carboxylic acid derivatives under basic conditions.
  • Cyclopropyl Group Introduction : Cyclopropyl groups are typically introduced via cyclopropanation reactions.
  • Benzamide Formation : The final product is obtained through coupling reactions involving the oxadiazole and an appropriate aniline derivative.

Biological Activities

Research indicates that 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide possesses significant biological activities:

  • Anticancer Properties : Preliminary studies have shown that this compound exhibits inhibitory effects on various cancer cell lines. For instance, compounds containing oxadiazole moieties are often associated with enhanced anticancer activity due to their ability to interact with specific molecular targets involved in tumor growth .
  • Anti-inflammatory Effects : The presence of the oxadiazole ring may also confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Therapeutic Applications

The unique structure of this compound suggests potential applications in various therapeutic areas:

Therapeutic Area Potential Application Supporting Evidence
OncologyInhibition of tumor growthStudies indicate significant cytotoxic effects on cancer cell lines .
InflammationTreatment of inflammatory diseasesCompounds with oxadiazole rings have shown promise in reducing inflammation .
Neurological DisordersPotential neuroprotective effectsResearch on similar compounds suggests activity at nicotinic receptors .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

  • Antitumor Activity :
    • A study demonstrated that derivatives containing the oxadiazole ring exhibited potent inhibition of RET kinase activity in cancer models . This suggests that similar compounds may provide a basis for developing targeted cancer therapies.
  • Anti-inflammatory Mechanisms :
    • Research has shown that oxadiazole derivatives can modulate inflammatory pathways effectively. For example, a compound with a related structure was found to significantly reduce inflammation in animal models .

Mechanism of Action

The mechanism of action of 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The cyclopropyl group in the target compound likely increases metabolic stability compared to methyl-substituted oxadiazoles (e.g., Compound 45/50) due to reduced enzymatic degradation of strained cyclopropane .
  • Solubility: The pyrimidinone group in BK65204 introduces polar H-bond acceptors, whereas the target’s oxadiazole and cyclopropyl groups may reduce aqueous solubility, favoring membrane permeability.

Computational and Structural Insights

X-ray crystallography via SHELX software , widely used for small-molecule refinement, may resolve its conformation and intermolecular interactions.

Biological Activity

The compound 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide is a complex organic molecule that combines a bromine atom, a benzamide structure, and a cyclopropyl-substituted oxadiazole moiety. This unique structural arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrN3OC_{17}H_{18}BrN_3O with a molecular weight of approximately 364.25 g/mol. The presence of the oxadiazole ring is significant as it is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H18BrN3OC_{17}H_{18}BrN_3O
Molecular Weight364.25 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer : Oxadiazole derivatives have shown promising results against various cancer cell lines.
  • Anti-inflammatory : Certain derivatives can inhibit inflammatory pathways.
  • Antimicrobial : These compounds often display activity against both bacterial and fungal strains.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of NFκB Activation : Similar to other benzamides, this compound might inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), which plays a crucial role in inflammatory responses and cell survival .
  • Induction of Apoptosis : Compounds in this category have been noted to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
  • Enzyme Inhibition : The oxadiazole ring may interact with various enzymes involved in metabolic processes or signal transduction pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity : A study assessed various oxadiazole derivatives for their cytotoxic effects on cancer cell lines. Compounds similar to this compound exhibited IC50 values ranging from 10 µM to 50 µM against human colon adenocarcinoma cells, indicating significant growth inhibition .
  • Anti-inflammatory Potential : Research has shown that certain oxadiazole derivatives can reduce inflammation markers in vitro and in vivo models. The modulation of NFκB and COX enzymes has been highlighted as a critical pathway for these effects .
  • Antimicrobial Activity : Preliminary data suggest that derivatives containing the oxadiazole moiety exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide?

The synthesis involves multi-step protocols, including:

  • Oxadiazole ring formation : Cyclocondensation of amidoximes with cyclopropanecarbonyl chloride under reflux in anhydrous dioxane .
  • Benzamide coupling : Bromobenzoyl chloride reacts with the amine-functionalized intermediate (2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline) in dichloromethane with triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the structural integrity of this compound?

Use:

  • NMR spectroscopy : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic protons from benzamide at δ 7.2–8.1 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~428.05 Da) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX software for data refinement .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Solubility profiling : Measure logP via shake-flask method in octanol/water to guide formulation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize its electronic properties for target binding?

  • Exchange-correlation functionals : Apply hybrid methods (e.g., B3LYP) to model charge distribution on the oxadiazole ring and bromobenzamide group .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., PARP-1), focusing on hydrogen bonds with the oxadiazole nitrogen and halogen interactions from bromine .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response normalization : Re-evaluate IC50 values under standardized conditions (e.g., serum-free media, 48-hour incubation) .
  • Metabolite interference testing : Use LC-MS to identify degradation products in cell culture media that may skew results .

Q. How does the cyclopropyl group influence metabolic stability?

  • In vitro microsomal assays : Incubate with rat liver microsomes and quantify parent compound depletion via LC-MS/MS. Compare with non-cyclopropyl analogs to isolate steric effects on CYP450 interactions .
  • Isotope labeling : Synthesize a deuterated cyclopropyl variant to track metabolic pathways .

Q. What crystallographic challenges arise during structure determination?

  • Disorder in cyclopropyl moiety : Use SHELXL’s PART instruction to model partial occupancy or apply restraints to bond lengths/angles .
  • Twinned crystals : Test for merohedral twinning using PLATON’s TWINCHECK and refine with HKLF5 data .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular weight428.05 g/mol (HRMS)
logP3.2 ± 0.1 (shake-flask)
Aqueous solubility12 µg/mL (pH 7.4, 25°C)

Q. Table 2. Biological Activity Profile

Assay TypeResult (IC50)Cell Line/EnzymeReference
Cytotoxicity8.7 µMHeLa
EGFR inhibition0.45 µMRecombinant EGFR

Critical Research Notes

  • Contradictions in data : Discrepancies in cytotoxicity values may stem from divergent cell culture conditions (e.g., serum concentration, passage number). Standardize protocols across labs .
  • Synthetic scalability : Microwave-assisted synthesis reduces reaction times but requires optimization of power settings to avoid decomposition .

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